

Application Notes and Protocols for Methyl 2-(dimethylamino)benzoate in Heterocyclic Synthesis

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Compound of Interest

Compound Name: Methyl 2-(dimethylamino)benzoate

Cat. No.: B157085

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These application notes provide detailed insights into the reaction mechanisms and synthetic utility of **Methyl 2-(dimethylamino)benzoate**, a versatile building block in the synthesis of complex heterocyclic scaffolds of interest in medicinal chemistry and drug development. The following sections detail a specific application in the synthesis of quinazolinone derivatives, including a plausible reaction mechanism, a comprehensive experimental protocol, and relevant quantitative data.

Application: Synthesis of Pyrrolo[2,1-b]quinazolin-9-one Derivatives

Methyl 2-(dimethylamino)benzoate serves as a key precursor for the synthesis of the pyrrolo[2,1-b]quinazolin-9-one core structure. This heterocyclic system is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The dimethylamino group's electronic and steric properties influence the reactivity of the parent molecule, making it a valuable synthon for constructing fused heterocyclic systems.

A plausible and efficient synthetic route involves a two-step sequence:

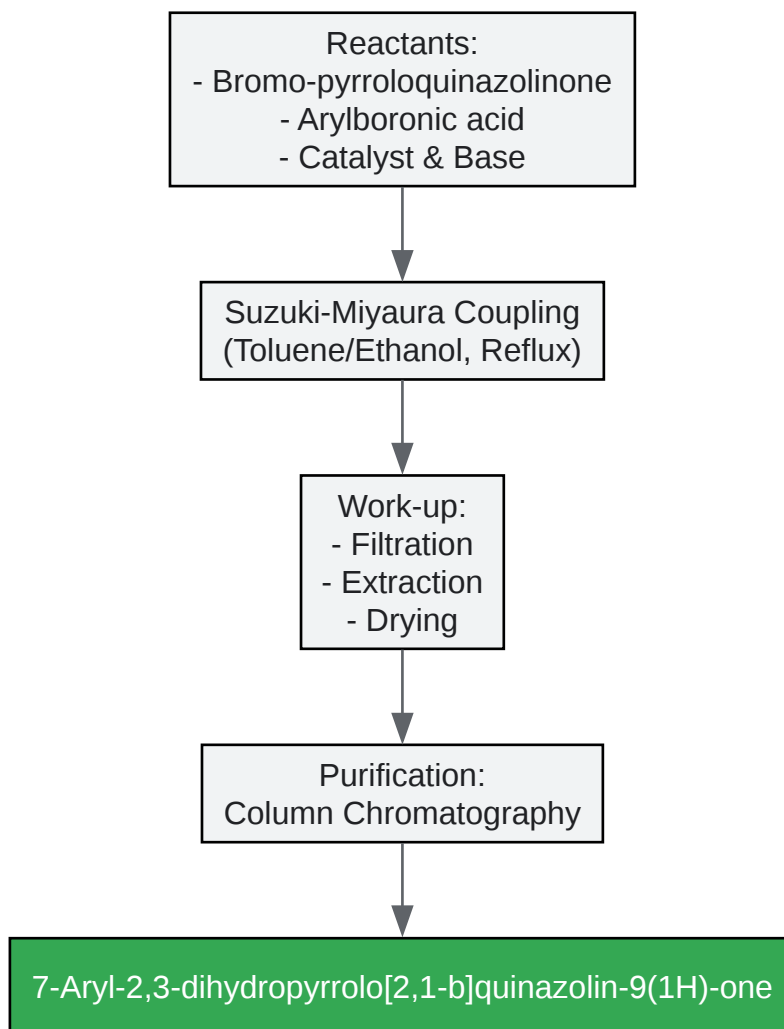
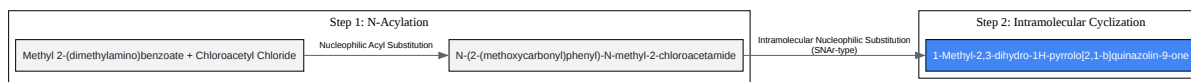
- N-Acylation: Reaction of **Methyl 2-(dimethylamino)benzoate** with chloroacetyl chloride.

- Intramolecular Cyclization: Subsequent intramolecular cyclization to form the tricyclic pyrrolo[2,1-b]quinazolin-9-one skeleton.

Plausible Reaction Mechanism

The reaction proceeds through an initial nucleophilic acyl substitution, where the nitrogen of the dimethylamino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by an intramolecular nucleophilic substitution to form the fused ring system.

Diagram of the Plausible Reaction Mechanism



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